D-赤藓糖鞘氨醇盐酸盐

描述

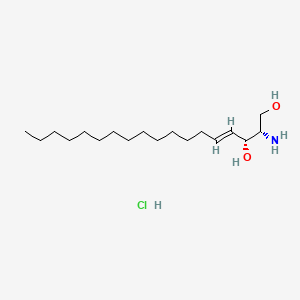

D-erythro-Sphingosine hydrochloride, also known as Erythrosphingosine hydrochloride, is a specific activator . It is a natural isomer of sphingosine and acts as a potent inhibitor of protein kinase C . It also induces retinoblastoma protein dephosphorylation .

Synthesis Analysis

The synthesis of D-erythro-Sphingosine involves a practical approach starting from a vinylepoxide. The key transformations in the synthesis process are a regioselective opening of the vinylepoxide and an E-selective cross-metathesis. This process affords the target molecule in 5 steps and 51% overall yield .Molecular Structure Analysis

The molecular formula of D-erythro-Sphingosine hydrochloride is C18H37NO2 . It has a double-bond stereo and two defined stereocentres .Chemical Reactions Analysis

D-erythro-Sphingosine hydrochloride is a specific TRPM3 activator . It also induces retinoblastoma protein dephosphorylation .Physical And Chemical Properties Analysis

D-erythro-Sphingosine hydrochloride has a density of 0.9±0.1 g/cm3, a boiling point of 445.9±45.0 °C at 760 mmHg, and a flash point of 223.5±28.7 °C . It has 3 H bond acceptors, 4 H bond donors, and 15 freely rotating bonds .科学研究应用

Protein Kinase C Inhibition

D-erythro-Sphingosine hydrochloride is a potent, cell-permeable, reversible, and selective inhibitor of protein kinase C (PKC) with an IC50 of 2.8 µM . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Insulin Receptor Tyrosine Kinase Inhibition

It also acts as an inhibitor of insulin receptor tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The proteins are activated by adding a phosphate group to the protein from ATP, which can result in a conformational change.

Calmodulin-dependent Enzymes Inhibition

D-erythro-Sphingosine hydrochloride has been found to inhibit calmodulin-dependent enzymes . Calmodulin-dependent enzymes play key roles in the intracellular calcium signaling pathway, which is crucial for cellular response to external signals.

Mast Cell Stimulation

Interestingly, while it inhibits certain enzymes, D-erythro-Sphingosine hydrochloride may stimulate mast cells by activation of protein kinase C . Mast cells are a type of white blood cell that are part of the immune and neuroimmune systems.

Anticancer Agent

D-erythro-Sphingosine hydrochloride is being tested in clinical trials as an anticancer agent . It has shown potential in enhancing the cytotoxicity of fenretinide, a synthetic cytotoxic retinoid, in a variety of malignant cell lines, including those manifesting multi-drug resistance .

Pharmacokinetic Studies

D-erythro-Sphingosine hydrochloride is used in pharmacokinetic studies to understand its behavior in the human body . A sensitive analytical method has been developed to simultaneously quantitate D-erythro-Sphingosine hydrochloride and its naturally-occurring diastereomer in human plasma .

作用机制

Target of Action

D-erythro-Sphingosine hydrochloride primarily targets Protein Kinase C (PKC) , p32 kinase , and PP2A . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . P32 kinase is a mitochondrial protein that plays a crucial role in cell proliferation and survival . PP2A is a major serine/threonine phosphatase, which plays a key role in many cellular processes .

Mode of Action

D-erythro-Sphingosine hydrochloride acts as a potent activator of p32 kinase . It also inhibits PKC and activates PP2A . The compound’s interaction with these targets leads to changes in the phosphorylation state of various proteins, affecting their function and the cellular processes they regulate .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting PKC, D-erythro-Sphingosine hydrochloride can affect cell regulation and several signal transduction pathways . As an activator of p32 kinase, it can influence processes related to cell proliferation and survival . Its activation of PP2A can impact numerous cellular processes, given the broad specificity of this phosphatase .

Result of Action

The molecular and cellular effects of D-erythro-Sphingosine hydrochloride’s action depend on the specific cellular context. By modulating the activity of PKC, p32 kinase, and PP2A, it can influence a wide range of cellular processes, including cell proliferation, survival, and signal transduction .

安全和危害

属性

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-ene-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h14-15,17-18,20-21H,2-13,16,19H2,1H3;1H/b15-14+;/t17-,18+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIHJJLAPMAISR-ZNWYJMOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-erythro-Sphingosine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。